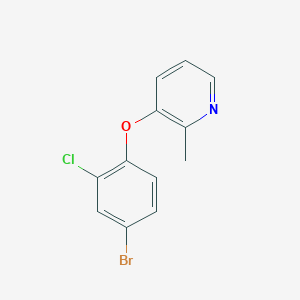
7-Bromo-1-(chloromethyl)-2-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-(chloromethyl)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(chloromethyl)-2-methoxynaphthalene typically involves the bromination and chloromethylation of 2-methoxynaphthalene. The process can be summarized as follows:
Bromination: 2-Methoxynaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 7-position.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1-(chloromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthalene aldehydes or carboxylic acids.
Reduction: Formation of 1-(chloromethyl)-2-methoxynaphthalene.
Applications De Recherche Scientifique
7-Bromo-1-(chloromethyl)-2-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-(chloromethyl)-2-methoxynaphthalene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1-chloroisoquinoline: Similar in structure but with an isoquinoline ring instead of a naphthalene ring.
7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine: Contains an imidazo[4,5-c]pyridine ring with similar functional groups.
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Features a pyrazolo[4,3-c]pyridine ring with bromine and iodine atoms.
Uniqueness
7-Bromo-1-(chloromethyl)-2-methoxynaphthalene is unique due to its specific combination of functional groups and the naphthalene ring structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H10BrClO |
|---|---|
Poids moléculaire |
285.56 g/mol |
Nom IUPAC |
7-bromo-1-(chloromethyl)-2-methoxynaphthalene |
InChI |
InChI=1S/C12H10BrClO/c1-15-12-5-3-8-2-4-9(13)6-10(8)11(12)7-14/h2-6H,7H2,1H3 |
Clé InChI |
FBJPGQJTEPDVBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=CC(=C2)Br)C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
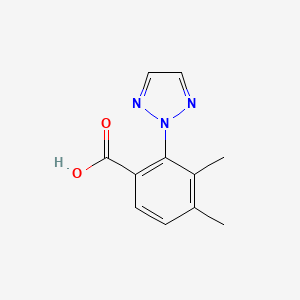
![[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B13874233.png)
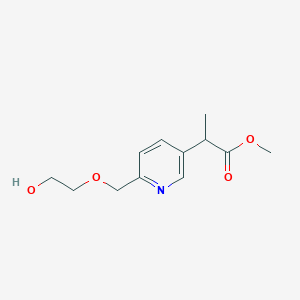
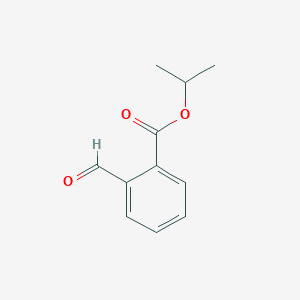
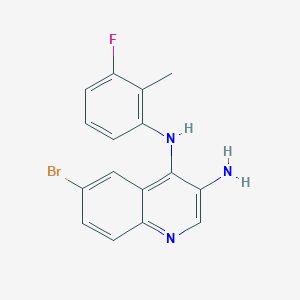
![Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate](/img/structure/B13874257.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)

